molecular formula C25H21N3O4 B2715655 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2H-indazol-3-yl)propanoic acid CAS No. 2145513-29-5

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2H-indazol-3-yl)propanoic acid

Cat. No. B2715655
CAS RN: 2145513-29-5
M. Wt: 427.46
InChI Key: IUAVQBDMSPGWBA-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2H-indazol-3-yl)propanoic acid, also known as FIPI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

Fmoc amino acids, including compounds related to 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2H-indazol-3-yl)propanoic acid, are used in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing for selective deprotection and coupling to form peptides and proteins. This methodology has been greatly enhanced by the introduction of a variety of solid supports, linkages, and side chain protecting groups, enabling the synthesis of biologically active peptides and proteins under a wide range of conditions (Fields & Noble, 2009).

Biomedical Applications

Fmoc amino acids are utilized in the development of novel imaging agents and therapeutic molecules. For instance, a study on the synthesis and evaluation of radiolabeled amino acids for brain tumor imaging using positron emission tomography (PET) demonstrated the potential of Fmoc-protected amino acids in diagnostic imaging (McConathy et al., 2010). Another application involves the use of fluorenyl derivatives for integrin-targeting bioimaging, showcasing the role of these compounds in enhancing molecular imaging techniques (Morales et al., 2010).

Photophysical and Material Science Applications

The photophysical properties of fluorenyl derivatives have been extensively studied for their potential in material science, including their use in organic light-emitting diodes (OLEDs) and as fluorescent probes. For example, the synthesis of oligomers derived from fluorenyl amino acids has been explored, demonstrating the versatility of these compounds in the development of novel materials with specific photophysical properties (Gregar & Gervay-Hague, 2004).

Sensing and Detection

Fmoc amino acids and their derivatives have been applied in the design of sensors and probes for biological and chemical detection. The development of a genetically encoded fluorescent amino acid for in vivo protein studies exemplifies the integration of fluorenyl derivatives into biosensing technologies, enabling detailed studies of protein dynamics and interactions (Summerer et al., 2006).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2H-indazol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c29-24(30)23(13-22-19-11-5-6-12-21(19)27-28-22)26-25(31)32-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,23H,13-14H2,(H,26,31)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAVQBDMSPGWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC=CC5=NN4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2145513-29-5
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2H-indazol-3-yl)propanoic acid
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